Methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and various functional groups such as acetoxy, methoxy, and carboxylate
Preparation Methods
The synthesis of Methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting an appropriate α-haloketone with thiourea under basic conditions.
Formation of the Pyrimidine Ring: The thiazole intermediate is then reacted with a suitable β-dicarbonyl compound to form the fused thiazolopyrimidine ring system.
Functional Group Modifications:
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy or methoxy groups, where nucleophiles such as amines or thiols replace these groups.
Hydrolysis: The ester and acetoxy groups can undergo hydrolysis in the presence of acids or bases, leading to the formation of carboxylic acids and alcohols.
Scientific Research Applications
Methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its anti-inflammatory, anticancer, and neuroprotective properties.
Biological Research: It is used in biological assays to study its effects on cellular pathways and molecular targets, including its interaction with proteins involved in inflammation and apoptosis.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for the development of new materials and chemical intermediates in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit key enzymes and proteins involved in inflammatory pathways, such as NF-kB and ATF4 . This inhibition leads to a reduction in the production of pro-inflammatory cytokines and mediators, thereby exerting its anti-inflammatory effects. Additionally, the compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell survival signals.
Comparison with Similar Compounds
Methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:
Triazole-Pyrimidine Hybrids: These compounds also exhibit anti-inflammatory and neuroprotective properties but differ in their specific molecular targets and pathways.
Thiazole Derivatives: Similar to the compound , thiazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer effects.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to modulate multiple biological pathways simultaneously.
Properties
CAS No. |
617698-49-4 |
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Molecular Formula |
C20H22N2O6S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl 5-(4-acetyloxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H22N2O6S/c1-6-15-18(24)22-17(16(19(25)27-5)10(2)21-20(22)29-15)12-7-8-13(28-11(3)23)14(9-12)26-4/h7-9,15,17H,6H2,1-5H3 |
InChI Key |
KNWAKBGUWLXKFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC(=C(C=C3)OC(=O)C)OC |
Origin of Product |
United States |
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